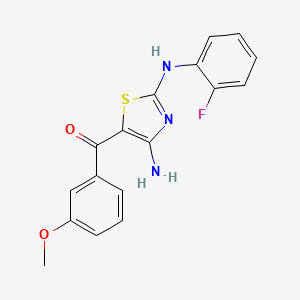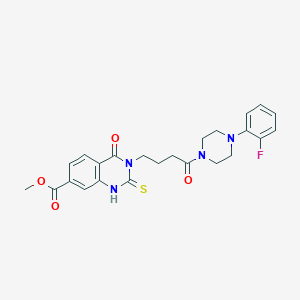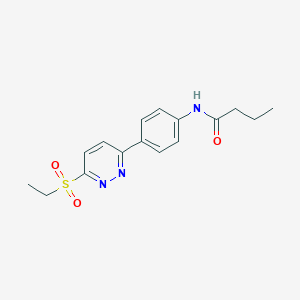![molecular formula C21H19N3O3 B11281698 14-benzyl-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B11281698.png)
14-benzyl-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating member of the tetracyclic heterocyclic family. Its complex structure combines benzene, triazole, and oxacyclohexadecane rings, making it an intriguing subject for study. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes::
Cycloaddition Approach: One synthetic route involves a cycloaddition reaction between a suitable precursor and a triazole derivative. The reaction conditions typically employ high temperatures and Lewis acid catalysts.
Ring-Closing Metathesis (RCM): Another method utilizes RCM to form the tetracyclic core. This elegant strategy relies on the reactivity of olefinic bonds and Grubbs-type catalysts.
Radical Cyclization: A radical-mediated cyclization can also yield the desired compound. Precursor radicals generated under specific conditions lead to the formation of the intricate ring system.
Industrial Production:: While industrial-scale production remains limited, research efforts are ongoing to optimize these synthetic routes for large-scale manufacturing.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, yielding various oxygenated derivatives.
Reduction: Reduction processes lead to the formation of saturated analogs.
Substitution: Nucleophilic substitution reactions at the benzyl position are common.
Cycloadditions: The triazole moiety participates in cycloaddition reactions, expanding its chemical versatility.
Oxidation: Oxone, mCPBA, or metal-based oxidants.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts.
Substitution: Sodium hydride (NaH), alkyl halides, or organometallic reagents.
Cycloadditions: Diazomethane, azides, or alkynes.
- Oxidation: Hydroxylation at the triazole ring.
- Reduction: Saturated analogs with reduced double bonds.
- Substitution: Benzyl-substituted derivatives.
- Cycloadditions: Fused heterocyclic products.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an antitumor agent due to its unique structure.
Materials Science: The compound’s rigid framework inspires the design of novel materials.
Biological Studies: Investigations into its interactions with enzymes and receptors.
Catalysis: Its strained ring system may find applications in catalytic processes.
Mechanism of Action
- The compound likely interacts with specific protein targets, modulating cellular pathways.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Related Compounds:
Properties
Molecular Formula |
C21H19N3O3 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
14-benzyl-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one |
InChI |
InChI=1S/C21H19N3O3/c1-21(2)9-16-14(11-26-21)8-15-17-18(27-19(15)23-16)20(25)24(12-22-17)10-13-6-4-3-5-7-13/h3-8,12H,9-11H2,1-2H3 |
InChI Key |
PANMREBJBUOWBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NC3=C(C=C2CO1)C4=C(O3)C(=O)N(C=N4)CC5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B11281620.png)
![5-methoxy-1,6-dimethyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11281625.png)
![methyl 4-[5-(3-chlorophenyl)furan-2-yl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11281651.png)

![4-ethyl-9-(2-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11281680.png)


![N-{2-[3-({[(2-Ethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide](/img/structure/B11281689.png)
![(2-methoxyphenyl)[5-{[4-(propan-2-yl)benzyl]amino}-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl]methanone](/img/structure/B11281690.png)

![Methyl 4-{[(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-yl)acetyl]amino}benzoate](/img/structure/B11281706.png)
![4-Methyl-1-{4-oxo-4-[4-(2-pyridyl)piperazino]butyl}thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one](/img/structure/B11281714.png)
![3-(4-isopropylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11281715.png)
![1-[6-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B11281716.png)
